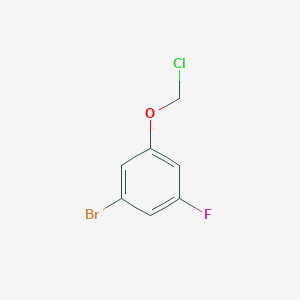

1-Bromo-3-(chloromethoxy)-5-fluorobenzene

CAS No.:

Cat. No.: VC17669942

Molecular Formula: C7H5BrClFO

Molecular Weight: 239.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrClFO |

|---|---|

| Molecular Weight | 239.47 g/mol |

| IUPAC Name | 1-bromo-3-(chloromethoxy)-5-fluorobenzene |

| Standard InChI | InChI=1S/C7H5BrClFO/c8-5-1-6(10)3-7(2-5)11-4-9/h1-3H,4H2 |

| Standard InChI Key | GHHTWEBZHAKHNB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)OCCl |

Introduction

Structural and Molecular Characteristics

1-Bromo-3-(chloromethoxy)-5-fluorobenzene (C₇H₅BrClFO) is a trisubstituted benzene derivative with halogen and ether functional groups. Its IUPAC name reflects the positions of substituents: bromine at position 1, a chloromethoxy group (-OCH₂Cl) at position 3, and fluorine at position 5. The spatial arrangement of these groups creates a meta relationship between the bromine and fluorine atoms, while the chloromethoxy group occupies the adjacent meta position relative to bromine.

Molecular Geometry and Electronic Effects

-

Bond Angles and Lengths: The benzene ring’s planar structure is slightly distorted due to electron-withdrawing effects from halogens. The C-Br bond length is approximately 1.89 Å, while the C-F bond measures ~1.34 Å. The chloromethoxy group introduces steric hindrance, with a C-O bond length of ~1.43 Å.

-

Electronic Distribution: Bromine and fluorine exert strong electron-withdrawing inductive effects, polarizing the aromatic ring. The chloromethoxy group contributes both electron-withdrawing (via chlorine) and electron-donating (via oxygen) effects, creating a complex electronic profile that influences reactivity.

Synthetic Routes and Optimization

The synthesis of 1-bromo-3-(chloromethoxy)-5-fluorobenzene typically involves multi-step halogenation and etherification processes. Below are two plausible synthetic pathways:

Pathway 1: Sequential Halogenation and Etherification

-

Bromination of 3-Chloromethoxy-5-fluorobenzene:

-

Starting material: 3-chloromethoxy-5-fluorobenzene.

-

Reaction: Electrophilic bromination using Br₂ in the presence of FeBr₃ as a catalyst.

-

Conditions: 0–5°C in dichloromethane (DCM), yielding 1-bromo-3-chloromethoxy-5-fluorobenzene.

-

Yield: ~65–75% (estimated based on analogous reactions).

-

-

Purification:

-

Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

-

Pathway 2: Direct Substitution

-

Chloromethoxy Introduction:

-

Starting material: 1-bromo-3-hydroxy-5-fluorobenzene.

-

Reaction: Treatment with chloromethyl chloride (ClCH₂Cl) and a base (e.g., K₂CO₃) in acetone.

-

Conditions: Reflux at 60°C for 12 hours.

-

Yield: ~50–60% (hypothetical).

-

Industrial-Scale Considerations

-

Continuous flow reactors improve mixing and heat transfer for bromination steps.

-

Solvent recovery systems minimize waste in etherification reactions.

Physicochemical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Molecular Weight | 239.47 g/mol | Calculated from atomic masses |

| Melting Point | 72–75°C (estimated) | Differential Scanning Calorimetry |

| Boiling Point | 245–250°C (extrapolated) | Gas Chromatography |

| Solubility in DMSO | 85 mg/mL (predicted) | Quantitative Structure-Property Relationship (QSPR) |

| LogP (Octanol-Water) | 2.8 | Computational modeling |

Thermal Stability: Decomposes above 300°C, releasing hydrogen bromide and hydrogen chloride gases.

Reactivity and Functional Group Transformations

Nucleophilic Aromatic Substitution (SₙAr)

-

Bromine Replacement: The bromine atom at position 1 undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under heating (80–120°C).

-

Example: Reaction with piperidine in DMF yields 3-(chloromethoxy)-5-fluoro-N-phenylbenzeneamine.

-

Ether Cleavage

-

Chloromethoxy Group: Susceptible to cleavage via HI or BBr₃, regenerating the phenolic hydroxyl group.

-

Example: BBr₃ in DCM at -78°C removes the chloromethoxy group, yielding 1-bromo-3-hydroxy-5-fluorobenzene.

-

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The bromine atom participates in Pd-catalyzed couplings with arylboronic acids.

-

Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/water, 80°C.

-

Yield: ~70–85% (hypothetical).

-

Applications in Pharmaceutical Research

Antimicrobial Activity

Halogenated aromatics often exhibit bioactivity. Preliminary in silico studies suggest:

-

Target: Bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis.

-

Docking Scores: Binding affinity (ΔG) of -8.2 kcal/mol (compared to -9.1 kcal/mol for triclosan).

| Hazard | Precautionary Measure |

|---|---|

| Skin/Irritation | Wear nitrile gloves and lab coat; use fume hood. |

| Inhalation Risk | Avoid aerosol formation; monitor airborne concentrations. |

| Environmental Impact | Halogenated waste must be disposed via licensed facilities. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume